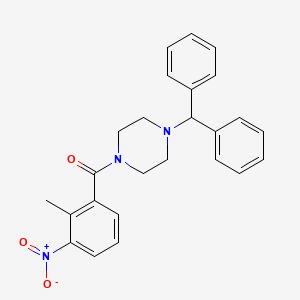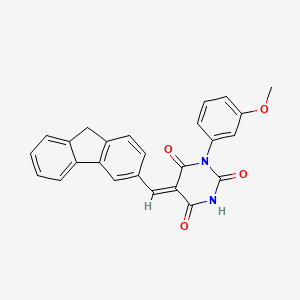![molecular formula C25H17NO B4998305 2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)
2-(1-phenylbenzo[f]quinolin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-phenylbenzo[f]quinolin-3-yl)phenol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. This chemical compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The exact mechanism of action of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol is not well understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Numerous studies have reported the biochemical and physiological effects of this compound. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various bacterial strains. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using 2-(1-phenylbenzo[f]quinolin-3-yl)phenol in lab experiments is its potential pharmacological properties. This compound has been reported to possess a wide range of activities that make it a promising candidate for drug development. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
The potential pharmacological properties of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol have generated significant interest in the scientific community. Future research directions include the development of novel drug candidates based on this compound, the elucidation of its exact mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
合成法
The synthesis of 2-(1-phenylbenzo[f]quinolin-3-yl)phenol involves a multi-step process. The first step involves the condensation of 2-aminobenzophenone and benzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction using phosphorus oxychloride. The final step involves the hydrolysis of the intermediate product using sodium hydroxide to obtain the desired compound.
科学的研究の応用
2-(1-phenylbenzo[f]quinolin-3-yl)phenol has been extensively studied for its potential pharmacological properties. It has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial activities. This chemical compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(1-phenylbenzo[f]quinolin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO/c27-24-13-7-6-12-20(24)23-16-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)14-15-22(25)26-23/h1-16,27H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJCJUZAXAWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)
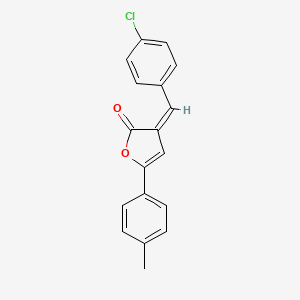
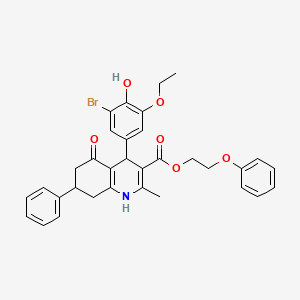
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
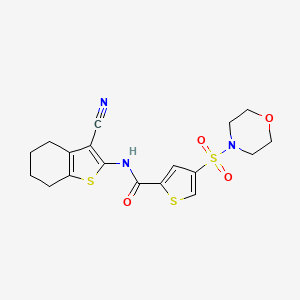
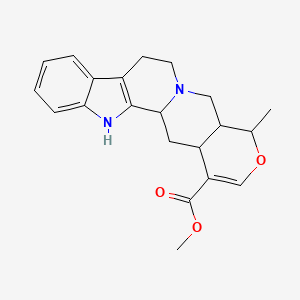
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)
